1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which contributes to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Synthesis and Antioxidant Activities
The synthesis of biologically active natural bromophenols, including derivatives of 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid, has been reported with an emphasis on their potent antioxidant activities. These compounds, alongside their derivatives, have demonstrated significant radical scavenging abilities, comparable or superior to standard antioxidants like α-tocopherol and butylated hydroxytoluene. The research highlights the potential of these novel bromophenols as powerful antioxidants in various applications, including potentially enhancing oxidative stress defenses in biological systems (Rezai et al., 2018).
Antimicrobial Properties
A series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity. These compounds showed promising antibacterial activity against various strains, including A. baumannii and M. tuberculosis, highlighting their potential as starting points for developing new antimycobacterial agents (Nural et al., 2018).
Cholinesterase Inhibition for Neurodegenerative Diseases
The research into benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates has shown these compounds to possess moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition could be relevant for the treatment of neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role in managing symptoms. The compounds displayed low cytotoxicity, making them potential candidates for further investigation as therapeutic agents (Pizova et al., 2017).
Antilipidemic Agent Evaluation
In a study focused on the enantiomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid, related to the broader family of 1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid derivatives, these compounds were evaluated for their antilipidemic activity, showing promise as dual-action agents in lowering plasma triglycerides and cholesterol. The investigation into their pharmacokinetics highlighted the potential for developing novel antilipidemic agents based on these structures (Ohno et al., 1999).
Future Directions
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-4,10H,5-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFAGIUIORVAOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.